4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE
Overview
Description
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization reactions under acidic or basic conditions to form the pyrrolopyrimidine core.
Industrial Production Methods
Industrial production of this compound can be achieved through optimized batch or continuous flow processes. The key to industrial synthesis lies in the efficient cyclization and alkylation steps, which can be enhanced by using catalysts and optimized reaction conditions. The use of microwave-assisted synthesis and green chemistry principles can further improve the yield and reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of 4-(4-oxophenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione.
Reduction: Formation of 4-(4-hydroxyphenyl)-1-methyl-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-diol.
Scientific Research Applications
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cell signaling pathways.
Medicine: Investigated for its anti-cancer properties, particularly in the inhibition of tumor growth and metastasis. It also shows promise as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of key cellular processes, such as DNA replication and cell division, ultimately resulting in cell death. Additionally, the compound can modulate signaling pathways by interacting with receptors and other proteins involved in signal transduction .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential as an anti-cancer agent.
Pyrido[2,3-d]pyrimidine: Exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Pyrimidinedione: Used in various pharmaceutical applications, including as antiviral and anticancer agents.
Uniqueness
4-(4-HYDROXYPHENYL)-1-METHYL-6-PROPYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is unique due to its specific structural features, such as the presence of a hydroxyl group on the phenyl ring and the propyl and methyl substituents on the pyrrolopyrimidine core. These structural elements contribute to its distinct biological activity and make it a valuable compound for drug development and other scientific research applications .
Properties
IUPAC Name |
4-(4-hydroxyphenyl)-1-methyl-6-propyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c1-3-8-19-9-12-13(15(19)21)14(17-16(22)18(12)2)10-4-6-11(20)7-5-10/h4-7,14,20H,3,8-9H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZVTXNRSXCUWSL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C1=O)C(NC(=O)N2C)C3=CC=C(C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.